4-(Dihydroxymethylsilyl)butyronitrile

Beschreibung

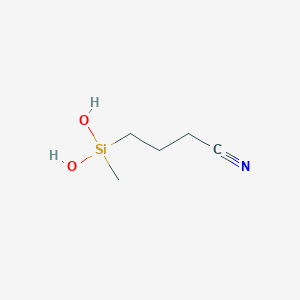

4-(Dihydroxymethylsilyl)butyronitrile is a silane-functionalized nitrile compound characterized by a silicon atom bonded to two hydroxyl groups, a methyl group, and a butyronitrile chain. This structure confers unique reactivity and polarity, making it valuable in applications requiring silane coupling agents, such as surface modification of silica-based materials . The dihydroxymethylsilyl group enables direct bonding to hydroxylated surfaces without requiring hydrolysis, distinguishing it from chlorinated or alkoxysilyl analogs .

Eigenschaften

CAS-Nummer |

18293-49-7 |

|---|---|

Molekularformel |

C6H13NO2Si |

Molekulargewicht |

145.23 g/mol |

IUPAC-Name |

4-[dihydroxy(methyl)silyl]butanenitrile |

InChI |

InChI=1S/C5H11NO2Si/c1-9(7,8)5-3-2-4-6/h7-8H,2-3,5H2,1H3 |

InChI-Schlüssel |

MCTCHUWFSZSXCH-UHFFFAOYSA-N |

SMILES |

C[Si](CCCC#N)(O)O |

Kanonische SMILES |

C[Si](CCCC#N)(O)O |

Andere CAS-Nummern |

18293-49-7 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-(Dihydroxymethylsilyl)butyronitrile with three structurally related silylated butyronitriles:

Reactivity and Stability

- This compound: The presence of hydroxyl groups enhances its affinity for polar substrates, enabling immediate adhesion to silica or glass surfaces. This contrasts with 4-(Dichloromethylsilyl)butyronitrile, which requires hydrolysis to generate reactive silanols, posing handling challenges due to HCl release .

- BNTES: Ethoxy groups hydrolyze slowly, allowing controlled siloxane network formation, ideal for nanoparticle coatings .

- 4-(tert-Butyldimethylsilyloxy)butyronitrile : Bulky tert-butyl groups impede hydrolysis, making it a robust protecting group for alcohols in synthetic chemistry .

Research Findings and Key Data

- BNTES in Nanoparticle Separation: BNTES facilitates the immobilization of Mn12 single-molecule magnets on silica nanoparticles via silane coupling, demonstrating its utility in nanomaterials engineering .

- Hydrolysis Dynamics : Dichloromethylsilyl derivatives release HCl upon hydrolysis, necessitating careful pH control during industrial processes .

- Thermal Stability : tert-Butyldimethylsilyloxy derivatives exhibit exceptional thermal stability, withstanding temperatures >150°C without degradation .

Vorbereitungsmethoden

Hydrolysis Protocols

-

Aqueous Hydrolysis : Gradual addition of water to a chilled solution of the chlorosilyl intermediate in tetrahydrofuran (THF) or acetonitrile, maintaining pH 5–6 to minimize side reactions.

-

Solvent-Assisted Hydrolysis : Use of moist solvents (e.g., acetone with 5% H₂O) at 0–25°C, achieving >95% conversion within 2 hours.

Byproduct Management

Hydrolysis byproducts, such as hydrochloric acid, are neutralized with weak bases (e.g., sodium bicarbonate). Silica gel filtration removes residual siloxanes, ensuring product purity >99%.

Industrial Scalability and Process Optimization

Continuous vs. Batch Reactors

-

Batch Processes : Ideal for small-scale production, with typical reaction times of 4–8 hours. Example: A 100 L reactor yields 45 kg of 4-(dimethylchlorosilyl)butyronitrile per batch.

-

Continuous Processes : Utilize tubular reactors with in-line mixing, reducing residence times to <1 hour and improving heat dissipation.

Comparative Analysis of Catalysts

While platinum remains the gold standard, alternative catalysts have been explored for cost reduction:

Table 2: Catalyst Performance in Hydrosilylation

| Catalyst Type | Temp Range (°C) | Selectivity (%) | Cost Relative to Pt |

|---|---|---|---|

| Karstedt’s (Pt) | 60–120 | 89–92 | 1.0x |

| IrCl₃·3H₂O | 100–150 | 50–60 | 0.7x |

| Ni/C (5 wt%) | 80–100 | 70–75 | 0.3x |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Dihydroxymethylsilyl)butyronitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via silylation of butyronitrile derivatives. A common approach involves reacting hydroxymethylsilane precursors with cyanoalkyl halides in the presence of a base like sodium hydride. For example, substituting dichloromethyl groups in analogs (e.g., 4-(Dichloromethylsilyl)butyronitrile) with dihydroxymethyl groups requires careful pH control to avoid premature hydrolysis . Optimizing solvent polarity (e.g., using tetrahydrofuran or acetonitrile) and temperature (40–60°C) improves yield by minimizing side reactions.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization typically involves:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., -Si(OH)CH- and -C≡N). For example, the nitrile group shows a sharp singlet at ~120 ppm in C NMR .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 182.12 for analogs ).

- FTIR : Peaks at ~2250 cm (C≡N stretch) and ~3200–3600 cm (O-H stretch from dihydroxymethyl) are diagnostic .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as silyl compounds often release irritants (e.g., hydrogen cyanide under decomposition) .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How does the dihydroxymethylsilyl group influence reactivity compared to dichloromethylsilyl analogs?

- Methodological Answer : The -Si(OH)CH- group enhances hydrophilicity and reduces electrophilicity relative to chlorinated analogs. This impacts:

- Nucleophilic Substitution : Lower reactivity with carbonyl compounds due to reduced Lewis acidity.

- Hydrolytic Stability : Higher susceptibility to hydrolysis, requiring anhydrous conditions during reactions. Comparative kinetic studies using HPLC can quantify hydrolysis rates .

Q. What strategies resolve contradictions in reported bioactivity data for silylated butyronitriles?

- Methodological Answer : Discrepancies (e.g., acetylcholinesterase inhibition IC values) may arise from:

- Purity Issues : Validate compound purity via HPLC (>98%) and control for residual solvents .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 for enzymatic assays) and temperature. For example, IC for analogs ranges from 25 µM (acetylcholinesterase) to inactive in other assays, highlighting target specificity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., acetylcholinesterase). The dihydroxymethyl group’s hydrogen-bonding capacity can be modeled to optimize interactions .

- QSAR Analysis : Correlate substituent effects (e.g., -OH vs. -Cl) with bioactivity using regression models. For example, Hammett constants (σ) predict electron-withdrawing effects on nitrile reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.